molecular formula C12H8N2O2 B7760161 1-Nitro-9H-carbazole CAS No. 39925-48-9

1-Nitro-9H-carbazole

Cat. No. B7760161
CAS RN: 39925-48-9
M. Wt: 212.20 g/mol
InChI Key: VYOKOQDVBBWPKO-UHFFFAOYSA-N
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Description

1-Nitro-9H-carbazole is a chemical compound with the molecular formula C12H8N2O2 . It is stored in a dark place, sealed in dry, at 2-8°C .


Synthesis Analysis

Carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly(2,7-carbazole)s or poly(3,6-carbazole)s derivatives . The synthesis of carbazole-based compounds is particularly attractive due to their important photochemical and thermal stability and good hole-transport ability .


Molecular Structure Analysis

The nitro group in 1-Nitro-9H-carbazole is tilted slightly with respect to the carbazole moiety .


Chemical Reactions Analysis

In the crystal structure of 1-Nitro-9H-carbazole, the molecules are connected via pairs of N-H⋯O hydrogen bonds into dimers with -1 symmetry .


Physical And Chemical Properties Analysis

1-Nitro-9H-carbazole has a molecular weight of 212.21 . In the crystal, the molecules are arranged into layers parallel to (10-1) .

Scientific Research Applications

Biomedicine and Health

Carbazole-derived compounds have demonstrated various biomedicinal activities, including:

Electroactive Materials

1-Nitro-9H-carbazole derivatives find applications in various electroactive materials:

Antiviral Activity

Researchers have synthesized 7-chloro-1,4-dimethyl-3-nitro-9H-carbazole and observed moderate antiviral activity. This highlights its potential role in combating viral infections .

Safety and Hazards

Contact with 1-Nitro-9H-carbazole should be avoided as it may cause skin and eye irritation . It is also recommended to avoid breathing its vapors or mists .

Future Directions

Carbazole and its derivatives encompass nitrogen-containing aromatic heterocyclic conducting polymers having excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability, which make them potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors .

properties

IUPAC Name

1-nitro-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2/c15-14(16)11-7-3-5-9-8-4-1-2-6-10(8)13-12(9)11/h1-7,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOKOQDVBBWPKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00953461
Record name 1-Nitro-9H-carbazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Nitro-9H-carbazole

CAS RN

31438-22-9, 39925-48-9
Record name 1-Nitro-9H-carbazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31438-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9H-Carbazole, 1-nitro-
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Record name 9H-Carbazole, 1(or 3)-nitro-
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Record name 31438-22-9
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Record name 1-Nitro-9H-carbazole
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URL https://comptox.epa.gov/dashboard/DTXSID00953461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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